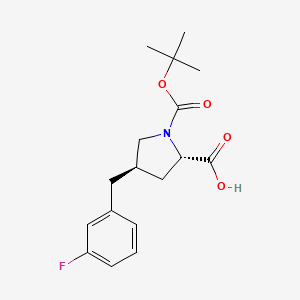

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-fluorobenzyl)pyrrolidine-2-carboxylic acid

描述

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-fluorobenzyl)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative with a molecular formula of C₁₇H₂₂FNO₄ and a molecular weight of 323.37 g/mol (CAS: 959579-74-9). It features a tert-butoxycarbonyl (Boc) protecting group at the N1 position and a 3-fluorobenzyl substituent at the C4 position of the pyrrolidine ring . The compound is commercially available with a purity of ≥95% and is used as an intermediate in organic synthesis, particularly in peptide chemistry and drug discovery. Its stereochemistry and substituent arrangement make it structurally distinct from related analogs, as discussed below.

属性

IUPAC Name |

(2S,4R)-4-[(3-fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22FNO4/c1-17(2,3)23-16(22)19-10-12(9-14(19)15(20)21)7-11-5-4-6-13(18)8-11/h4-6,8,12,14H,7,9-10H2,1-3H3,(H,20,21)/t12-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOHLSHFPNQQVND-OCCSQVGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375998 | |

| Record name | (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-fluorobenzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959579-74-9 | |

| Record name | (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-fluorobenzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-fluorobenzyl)pyrrolidine-2-carboxylic acid, commonly referred to as Boc-pyrrolidine, is a synthetic compound with significant interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interaction with biological systems.

- IUPAC Name : (2S,4R)-1-(tert-butoxycarbonyl)-4-(3-fluorobenzyl)-2-pyrrolidinecarboxylic acid

- Molecular Formula : C17H22FNO4

- Molecular Weight : 323.36 g/mol

- CAS Number : 959579-74-9

The biological activity of Boc-pyrrolidine is primarily attributed to its interaction with various biological targets, particularly in the context of enzyme inhibition and receptor modulation. The presence of the pyrrolidine ring allows for conformational flexibility, which is crucial for binding interactions.

Enzyme Inhibition

Research has indicated that compounds similar to Boc-pyrrolidine exhibit inhibitory effects on dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. Inhibition of DPP-IV extends the half-life of incretin hormones like GLP-1, which enhances insulin secretion and improves glucose tolerance in diabetic models .

Biological Activity Data

Case Study 1: DPP-IV Inhibition

In a study investigating the structure-activity relationship (SAR) of pyrrolidine derivatives, Boc-pyrrolidine was shown to possess nanomolar inhibitory activity against DPP-IV. The study highlighted the importance of the tert-butoxycarbonyl group in enhancing binding affinity .

Case Study 2: Antiviral Properties

Another study explored the antiviral properties of Boc-pyrrolidine derivatives against HCV. The results indicated that modifications on the pyrrolidine ring could enhance antiviral efficacy, suggesting that Boc-pyrrolidine could serve as a lead compound for further development .

Pharmacokinetics and Toxicology

Boc-pyrrolidine exhibits favorable pharmacokinetic properties, including high gastrointestinal absorption and good blood-brain barrier permeability. However, its toxicity profile requires careful evaluation. Preliminary studies suggest moderate toxicity levels, necessitating further investigation into its safety for therapeutic use .

科学研究应用

Drug Development

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-fluorobenzyl)pyrrolidine-2-carboxylic acid is utilized in the development of various pharmaceuticals due to its ability to act as a chiral building block. Chiral compounds are essential in drug formulation as they can significantly influence the pharmacological activity of drugs.

Case Study:

In a study published in the Journal of Medicinal Chemistry, this compound was explored as an intermediate for synthesizing novel proteolysis-targeting chimeras (PROTACs) which are designed to degrade specific proteins implicated in diseases such as cancer . The incorporation of this pyrrolidine derivative enhanced the selectivity and efficacy of the resulting compounds.

Antiviral Agents

The compound has been identified as an important precursor in the synthesis of antiviral agents, particularly those targeting Hepatitis C virus (HCV). Its structural attributes allow it to participate in reactions that yield potent antiviral compounds.

Research Insight:

A study highlighted the successful separation of chiral variants of similar pyrrolidine derivatives for use in synthesizing anti-HCV drugs like Velpatasvir, demonstrating its relevance in antiviral drug development .

Asymmetric Synthesis

The compound plays a crucial role in asymmetric synthesis, where it is used to produce other chiral molecules with high enantiomeric purity. Its tert-butoxycarbonyl (Boc) protecting group facilitates selective reactions that are vital for synthesizing complex molecules.

Example Reaction:

In synthetic pathways involving amino acids and peptides, this compound serves as a key intermediate that can be transformed into various derivatives needed for biological testing .

Heterocyclic Chemistry

This compound is also significant in heterocyclic chemistry due to its pyrrolidine ring structure. It can be utilized in the synthesis of diverse heterocyclic compounds that have applications across different fields including agriculture and materials science.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The target compound’s key structural feature is the 3-fluorobenzyl group, which provides moderate lipophilicity and electron-withdrawing effects due to fluorine’s electronegativity. Below is a comparative analysis of analogs with variations in the substituent at the C4 position or pyrrolidine ring:

Electronic and Steric Effects

- 3-Fluorobenzyl (Target Compound) : The fluorine atom’s electronegativity enhances the compound’s stability against metabolic oxidation while maintaining moderate steric bulk, making it suitable for medicinal chemistry applications .

- 4-Trifluoromethylbenzyl (C₁₈H₂₂F₃NO₄): The CF₃ group introduces stronger electron-withdrawing effects, which can enhance binding affinity in enzyme inhibitors but may reduce solubility .

常见问题

Q. What are the key synthetic routes for (2S,4R)-1-(tert-butoxycarbonyl)-4-(3-fluorobenzyl)pyrrolidine-2-carboxylic acid, and what intermediates are critical?

- Methodology : The compound is typically synthesized via multi-step protocols involving:

- Boc protection : Introduction of the tert-butoxycarbonyl (Boc) group to the pyrrolidine nitrogen using Boc anhydride under basic conditions (e.g., NaHCO₃) .

- Benzylation : Substitution at the 4-position of the pyrrolidine ring using 3-fluorobenzyl bromide in the presence of a base like cesium carbonate .

- Carboxylic acid activation : Hydrolysis of ester intermediates (e.g., methyl esters) using LiOH or HCl to yield the free carboxylic acid .

Key intermediates include Boc-protected pyrrolidine esters and benzylated precursors.

Q. How is the stereochemical configuration (2S,4R) confirmed experimentally?

- Methodology :

- X-ray crystallography : Definitive confirmation of absolute configuration via single-crystal analysis .

- NMR spectroscopy : Analysis of coupling constants (e.g., ) and NOE correlations to distinguish between cis/trans or R/S configurations .

- Chiral HPLC : Separation of enantiomers using chiral stationary phases (e.g., Chiralpak IA/IB) to verify enantiopurity .

Q. What purification strategies are effective for isolating this compound?

- Methodology :

- Flash chromatography : Use of gradients (e.g., 5–40% ethyl acetate in hexane) to separate diastereomers or byproducts .

- Recrystallization : Solvent systems like EtOAc/hexane or THF/water for high-purity crystalline solids .

- Acid-base extraction : For carboxylic acid intermediates, aqueous workup at pH 4–5 enhances yield and purity .

Advanced Research Questions

Q. How does the 3-fluorobenzyl substituent influence the compound’s conformational stability in drug design?

- Methodology :

- Molecular dynamics simulations : Analyze hydrophobic interactions between the fluorobenzyl group and target protein pockets .

- Circular dichroism (CD) : Study secondary structure induction in peptide backbones when incorporated as a proline analog .

- SAR studies : Compare bioactivity of fluorobenzyl derivatives with chloro- or methoxy-substituted analogs to assess electronic effects .

Q. How can conflicting yield data in multi-step syntheses be resolved?

- Methodology :

- Reaction monitoring : Use LC-MS or TLC to identify bottlenecks (e.g., incomplete benzylation or Boc deprotection) .

- Optimization of Pd-catalyzed steps : Adjust ligands (e.g., XPhos), temperature (40–100°C), or solvent (tert-butanol) to enhance coupling efficiency .

- Byproduct analysis : Characterize impurities (e.g., diastereomers) via HRMS and troubleshoot protecting group stability .

Q. What strategies mitigate diastereomer formation during benzylation?

- Methodology :

- Steric control : Use bulky bases (e.g., DIPEA) to favor axial attack and maintain the 4R configuration .

- Low-temperature conditions : Reduce kinetic competition between pathways (e.g., -20°C for benzyl bromide reactions) .

- Chiral auxiliaries : Temporarily introduce directing groups (e.g., SEM esters) to enforce stereoselectivity .

Safety and Handling

Q. What are the critical safety precautions for handling this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。